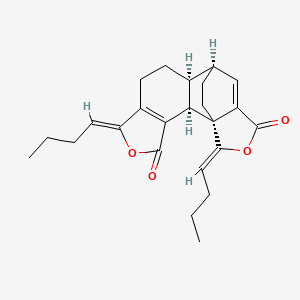

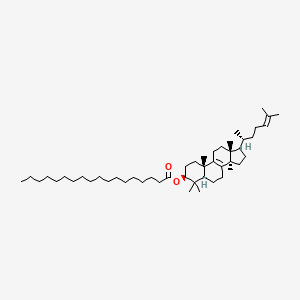

Levistilide A

Descripción general

Descripción

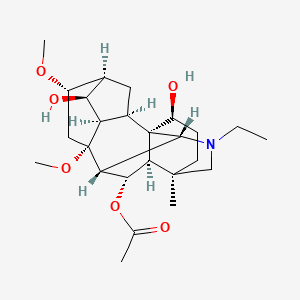

Levistolide A es un compuesto natural aislado de la hierba tradicional china Ligusticum chuanxiong Hort. Ha ganado una atención significativa debido a sus posibles propiedades terapéuticas, particularmente en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Alzheimer .

Mecanismo De Acción

Levistolide A ejerce sus efectos a través de varios mecanismos:

Activación de la vía del receptor activado por proliferador de peroxisomas gamma: Esta vía desempeña un papel protector en el sistema nervioso central y está involucrada en la reducción de la producción y agregación de beta-amiloide y tau fosforilada, que son factores clave en la enfermedad de Alzheimer.

Inducción de apoptosis: Levistolide A puede inducir apoptosis a través de la vía del estrés del retículo endoplásmico mediado por especies reactivas de oxígeno.

Análisis Bioquímico

Biochemical Properties

Diligustilide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have anti-inflammatory and antioxidant activities . It modulates important gasotransmitters and maintains basal levels of PGE2 . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Diligustilide has significant effects on various types of cells and cellular processes. It influences cell function by maintaining the basal antioxidant enzyme activities (SOD) and gastric NO and H2S production even in the presence of indomethacin . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Diligustilide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It decreases leukocyte recruitment and reduces TNF-α and LTB4 gastric levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diligustilide change over time. It has been observed to maintain its stability and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Diligustilide vary with different dosages in animal models. It has been observed to have a gastroprotective effect at certain doses

Metabolic Pathways

Diligustilide is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Levistolide A puede sintetizarse a través de varias reacciones químicas. Un método común implica la extracción de Ligusticum chuanxiong Hort utilizando solventes orgánicos. El compuesto se purifica luego utilizando técnicas cromatográficas .

Métodos de producción industrial: La producción industrial de Levistolide A generalmente implica la extracción a gran escala de la fuente vegetal, seguida de procesos de purificación. Se emplean técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para garantizar la pureza y la calidad del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: Levistolide A experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Halógenos, nucleófilos.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de Levistolide A puede conducir a la formación de varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Levistolide A tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto modelo para estudiar varias reacciones químicas y mecanismos.

Biología: Investigado por sus posibles efectos en los procesos celulares y las vías de señalización.

Medicina: Explorado por su potencial terapéutico en el tratamiento de enfermedades neurodegenerativas, cáncer y otras afecciones.

Industria: Utilizado en el desarrollo de productos farmacéuticos y otros productos relacionados con la salud.

Comparación Con Compuestos Similares

Levistolide A es único en comparación con otros compuestos similares debido a sus mecanismos de acción específicos y su potencial terapéutico. Los compuestos similares incluyen:

Ligustilide: Otro compuesto aislado de Ligusticum chuanxiong Hort, conocido por sus propiedades neuroprotectoras y antiinflamatorias.

Ácido ferúlico: Un compuesto que se encuentra en varias plantas, conocido por sus efectos antioxidantes y antiinflamatorios.

Levistolide A destaca por su capacidad para dirigirse a múltiples vías involucradas en enfermedades neurodegenerativas, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo .

Propiedades

IUPAC Name |

(1S,2S,6Z,10S,11S,16Z)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3/b18-7-,19-8-/t14-,15+,21-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBRXVRQZJSDAK-ZJHGLIIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C([C@H]3[C@@H](CC2)[C@@H]4CC[C@@]3\5C(=C4)C(=O)O/C5=C\CCC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317628 | |

| Record name | Levistolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88182-33-6 | |

| Record name | Levistolide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88182-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levistolide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088182336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levistolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVISTOLIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29MRT0H4CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary molecular targets of diligustilide?

A1: While the precise mechanisms of action are still under investigation, research suggests that diligustilide interacts with various cellular pathways. Studies have identified the following potential targets:

- Platelet-derived growth factor (PDGF) signaling: Diligustilide has been shown to inhibit PDGF-BB-induced proliferation in hepatic stellate cells (HSCs), suggesting an interaction with the PDGF signaling pathway [].

- α-glucosidase: Diligustilide exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion and absorption, potentially contributing to its antihyperglycemic effects [].

- Hydrogen sulfide (H2S) release and S-nitrosothiol stabilization: Research indicates that diligustilide might exert gastroprotective effects by releasing H2S and stabilizing S-nitrosothiols in the gastric mucosa [, ].

Q2: What are the downstream effects of diligustilide's interaction with its targets?

A2: Diligustilide's interaction with its targets leads to several downstream effects:

- Inhibition of HSC activation and proliferation: By suppressing PDGF signaling, diligustilide reduces the activation and proliferation of HSCs, potentially mitigating liver fibrosis [].

- Reduction of blood glucose levels: The α-glucosidase inhibitory activity of diligustilide helps lower blood glucose levels by slowing down carbohydrate breakdown and absorption [].

- Protection against gastric damage: The release of H2S and stabilization of S-nitrosothiols by diligustilide contribute to its protective effects against ethanol-induced gastric lesions [, ].

Q3: What is the molecular formula and weight of diligustilide?

A3: Diligustilide has the molecular formula C24H28O4 and a molecular weight of 380.48 g/mol [].

Q4: What spectroscopic data are available for diligustilide?

A4: Extensive spectroscopic data has been used to characterize diligustilide and its derivatives. Techniques employed include:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, DOSY NMR): NMR studies provide valuable information about the structure, stereochemistry, and dynamics of diligustilide [, , , , , ].

- Infrared (IR) spectroscopy: IR analysis reveals characteristic functional groups present in diligustilide [, ].

- Mass Spectrometry (MS): MS is crucial for determining the molecular weight and fragmentation patterns of diligustilide [, , , ].

- Electronic Circular Dichroism (ECD) spectroscopy: ECD studies, particularly the exciton chirality method, help establish the absolute configuration of diligustilide enantiomers [].

Q5: What formulation strategies can enhance diligustilide's stability, solubility, or bioavailability?

A5: Several formulation approaches are being explored to improve the pharmaceutical properties of diligustilide:

- Nanoemulsions: Formulating diligustilide as a nanoemulsion has shown promise in enhancing its gastroprotective effects, potentially by improving its solubility and bioavailability [, ].

- Encapsulation techniques: Encapsulating diligustilide within nanoparticles or other delivery systems could protect it from degradation and enhance its targeted delivery to specific tissues [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B608453.png)

![(S)-2-(1-((6-amino-5-cyanopyrimidin-4-yl)amino)ethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B608471.png)